Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate
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Overview
Description
Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate can be synthesized through several methods. One common route involves the reaction of ethyl chloroformate with 3-amino-1h-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the esterification of 3-amino-1h-1,2,4-triazole-1-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects . In agricultural applications, it may inhibit enzymes involved in plant growth and development .
Comparison with Similar Compounds
Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate can be compared with other triazole derivatives such as:
3-amino-1,2,4-triazole: Similar structure but lacks the ethyl ester group, making it less versatile in certain synthetic applications.
1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can affect its reactivity and solubility.
1,2,4-triazole-3-thiol: Contains a thiol group, which can impart different chemical properties and reactivity compared to the amino group.
This compound is unique due to its combination of the triazole ring, amino group, and ethyl ester group, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl 3-amino-1H-1,2,4-triazole-1-carboxylate is a member of the triazole family, a class of compounds known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the following molecular formula: C5H8N4O2. Its structure features a triazole ring with an amino group at the 3-position and an ethyl ester at the 1-position. The presence of these functional groups contributes to its biological activity.
Antifungal Activity
Triazole derivatives are renowned for their antifungal properties. This compound has shown promising results in inhibiting fungal growth. For instance:
- In vitro studies demonstrated that derivatives of triazoles exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.00097 to 0.0156 µg/mL for some closely related compounds .
The following table summarizes the antifungal activity of various triazole derivatives:
Compound Name | Target Organism | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Candida albicans | TBD | TBD |
Compound 1n | Candida albicans | 0.0156 | |
Compound 3 | C. albicans | 0.00097 |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Research indicates that compounds in this class can effectively inhibit various bacterial strains:
- A study showed that triazole derivatives had significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions exhibited MIC values comparable to standard antibiotics like ciprofloxacin .
The following table presents the antibacterial activity data for selected triazole derivatives:
Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | E. coli | TBD | TBD |
Compound with 4-hydroxyphenyl moiety | S. aureus | 26 mm zone of inhibition | |
Mannich base derivative | Pseudomonas aeruginosa | MIC = 5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation:
- In a study involving various cancer cell lines, compounds containing the triazole scaffold demonstrated significant cytotoxicity. The presence of an amino group was critical for enhancing anticancer activity .
The following table summarizes the anticancer activity results:
Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HeLa cells | TBD | TBD |
Compound with bromophenylamino moiety | MCF7 cells | TBD |
The biological activity of this compound is attributed to its interaction with specific biological targets:
Properties
CAS No. |
41995-94-2 |
---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
ethyl 3-amino-1,2,4-triazole-1-carboxylate |
InChI |
InChI=1S/C5H8N4O2/c1-2-11-5(10)9-3-7-4(6)8-9/h3H,2H2,1H3,(H2,6,8) |
InChI Key |
XCSLMWANDFCIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=NC(=N1)N |
Origin of Product |
United States |
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